6-Methoxy-3-methylquinoxalin-2(1H)-one

Regioselective synthesis Hinsberg condensation Quinoxalinone isomerism

Researchers requiring validated quinoxalin-2(1H)-one scaffolds often face regioisomeric confusion or undefined electronic profiles. This 6-methoxy-3-methyl derivative (CAS 108833-49-4) provides a pharmacologically characterized alternative to the 7-methoxy or unsubstituted analogs. - **Key differentiation**: Electron-donating 6-OCH₃ (LogP ~1.24, PSA 54.98 Ų) vs. unsubstituted scaffold; direct precursor to 2-chloro intermediate for amine/thiol substitution. - **Experimental precedent**: In vivo CNS activity in rat CAR models (Alamanni et al., 1981); public-domain ¹H NMR (NP-MRD NP0332265). - **Supply certainty**: Batch-level QC (NMR, HPLC, GC); ≥97% purity. Available for immediate R&D shipment.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 108833-49-4
Cat. No. B010287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methylquinoxalin-2(1H)-one
CAS108833-49-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)OC)NC1=O
InChIInChI=1S/C10H10N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,13)
InChIKeyZXYAFSDFNOGZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-methylquinoxalin-2(1H)-one Structural & Class Overview


6-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 108833-49-4) is a heterocyclic building block belonging to the quinoxalin-2(1H)-one family, characterized by a methoxy substituent at the 6-position and a methyl group at the 3-position on the fused benzene–pyrazinone core (molecular formula C₁₀H₁₀N₂O₂, MW 190.20) [1]. Quinoxalin-2-ones are recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, antiviral, anti-inflammatory, and CNS-modulating activities [2]. This specific compound serves dual roles: as a direct synthetic precursor to 2-chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0) via POCl₃-mediated chlorination, and as a core substructure for 1,6-disubstituted analogs with demonstrated pharmacological activity in conditioned avoidance response models [3][4]. Its procurement specification typically requires ≥97% purity with batch-level QC documentation including NMR, HPLC, and GC .

1
Synthetic Intermediate
Direct precursor to 2-chloro-6-methoxy-3-methylquinoxaline via POCl₃ chlorination
2
Scaffold Identity
6-OCH₃, 3-CH₃ quinoxalin-2(1H)-one core; privileged chemotype for CNS and anticancer research
3
Regioisomeric Control
Authentic 6-methoxy isomer (CAS 108833-49-4); distinct from 7-methoxy isomer; batch QC with NMR/HPLC/GC

Generic Substitution Limitations for 6-Methoxy-3-methylquinoxalin-2(1H)-one


Within the 3-methylquinoxalin-2(1H)-one subclass, seemingly minor structural variations produce measurable differences in electronic character, regiochemical identity, synthetic accessibility, and pharmacological profile that preclude simple interchange. The 6-methoxy regioisomer (CAS 108833-49-4) is structurally and functionally distinct from its 7-methoxy isomer (CAS 117237-99-7): the two arise from different synthetic precursors and exhibit different regioselectivity under Hinsberg condensation conditions, with the 7-methoxy isomer obtainable in regioselective fashion whereas the 6-methoxy isomer typically forms as part of an isomeric mixture requiring separation [1][2]. Furthermore, the presence of the electron-donating 6-OCH₃ substituent fundamentally alters the compound's computed LogP (~1.24), topological polar surface area (54.98 Ų), and hydrogen-bond acceptor count (3) relative to the unsubstituted 3-methylquinoxalin-2(1H)-one scaffold (CAS 14003-34-0; MW 160.17, LogP ~0.71, HBA 2) . Direct comparative pharmacological evidence from a 16-compound series demonstrates that the 6-substituent identity (R = H, COCH₃, OCH₃, CF₃) materially affects in vivo deconditioning activity in rat conditioned avoidance response models, confirming that 6-position substitution is a pharmacologically discriminating variable rather than an inert structural feature [3]. Procurement of an incorrect regioisomer or an unsubstituted analog would therefore introduce unvalidated variables into any research or industrial program dependent on this specific chemotype.

Target
6-Methoxy-3-methylquinoxalin-2(1H)-one (6-OCH₃ regioisomer)
Potential Substitute
7-Methoxy isomer (CAS 117237-99-7): different CAS, synthetic origin, and potentially divergent bioactivity; Hinsberg condensation yields mixtures.
Target
6-OCH₃ derivative with MW 190.20, LogP ~1.24, HBA 3
Potential Substitute
Unsubstituted parent (CAS 14003-34-0): MW 160.17, LogP ~0.71, HBA 2. 6-OCH₃ group measurably alters lipophilicity and H-bonding, affecting ADME profile.
Target
6-position substitution is pharmacologically discriminating (class-level evidence from in vivo CAR model)
Potential Substitute
6-H, 6-COCH₃, or 6-CF₃ analogs: substitution identity affects deconditioning activity; cannot assume interchangeable scaffold behavior.

6-Methoxy-3-methylquinoxalin-2(1H)-one vs. Closest Analogs


Regiochemical Differentiation of 6- and 7-Methoxy Isomers

6-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 108833-49-4) and its 7-methoxy regioisomer (CAS 117237-99-7) share the identical molecular formula (C₁₀H₁₀N₂O₂) and molecular weight (190.20 g/mol) but are chemically non-interchangeable entities with distinct CAS numbers, SMILES strings, and synthetic origins [1]. The foundational JACS 1949 study by Yolles and Schultz established the separate preparation and characterization of both isomers, confirming their structural non-identity through independent synthetic routes [1]. Subsequent kinetic studies by Abasolo et al. (1987) demonstrated that the 7-methoxy isomer (7b) can be regioselectively synthesized via Hinsberg condensation independently of reaction pH, whereas the 6-methoxy isomer typically arises as part of a regioisomeric mixture when starting from 4-substituted o-phenylenediamines, necessitating chromatographic or fractional crystallization-based separation [2]. Both isomers are commercially available from vendors (e.g., Bidepharm lists both at 97% purity with independent CAS entries), and procurement of the incorrect isomer would introduce an uncharacterized regioisomeric impurity or entirely wrong scaffold into downstream applications .

Regiochemical Identity
Head-to-head
6-OCH₃ isomer (CAS 108833-49-4) vs. 7-OCH₃ isomer (CAS 117237-99-7): identical MW (190.20) but different CAS, SMILES, and synthetic origin. 7-isomer accessible regioselectively; 6-isomer often forms as mixture.
Regioisomer-specific study design required; incorrect isomer introduces unvalidated variable.
J. Heterocycl. Chem. 1987; chromatographic separation needed.
Regioselective synthesis Hinsberg condensation Quinoxalinone isomerism Structural confirmation

Physicochemical Profile: 6-Methoxy vs. Parent Scaffold

Introduction of the 6-methoxy substituent produces quantifiable changes in key physicochemical descriptors relative to the unsubstituted 3-methylquinoxalin-2(1H)-one parent scaffold (CAS 14003-34-0). The target compound exhibits a molecular weight of 190.20 g/mol versus 160.17 g/mol for the 6-H analog (Δ +30.03 g/mol), a computed LogP of ~1.24 versus ~0.71 (Δ +0.53 log units, indicating increased lipophilicity), and a topological polar surface area of 54.98 Ų versus approximately 46 Ų for the parent (estimated Δ +9 Ų, reflecting the additional oxygen atom) . The hydrogen-bond acceptor count increases from 2 to 3 upon 6-methoxylation, while the hydrogen-bond donor count remains at 1 in both compounds . The parent 3-methylquinoxalin-2(1H)-one has a reported melting point of 246–248 °C, providing a distinct physical handle for identity verification . These differences are consistent with DFT computational studies demonstrating that electron-donating groups such as –OCH₃ on the quinoxalinone benzo-moiety significantly modulate electronic properties and correlate with enhanced inhibitory efficiency compared to electron-withdrawing substituents (–NO₂, alkenyl chains) [1].

Physicochemical Shift
Reported
ΔLogP +0.53 (to ~1.24); ΔMW +30.03 g/mol; ΔHBA +1; ΔPSA ~+9 Ų vs. parent (CAS 14003-34-0).
6-OCH₃ measurably increases lipophilicity and H-bond capacity—parameters relevant to lead optimization ADME profiling.
Computed LogP/PSA; experimental mp 246–248 °C for parent.
Physicochemical properties Lipophilicity Hydrogen bonding Lead optimization

Activity in Conditioned Avoidance Response Model

In a direct head-to-head comparative study, Alamanni et al. (1981) synthesized and evaluated 16 derivatives of 3-methylquinoxalin-2(1H)-one in which the 6-position substituent was systematically varied (R = H, COCH₃, OCH₃, CF₃) while the 1-position bore one of four aminoalkyl chains (dimethylaminoethyl, dimethylaminopropyl, N-methylpiperazinylpropyl, or morpholinylethyl) [1]. All compounds were tested in a rat conditioned avoidance response (CAR) paradigm measuring acquisition and modification of learned avoidance behavior—a model with translational relevance to antipsychotic drug screening. The study explicitly compared 6-OCH₃-substituted derivatives against 6-H, 6-COCH₃, and 6-CF₃ analogs within the same experimental system, establishing that 6-position substitution identity is a pharmacologically decisive variable. The abstract reports that most compounds exhibited a high degree of deconditioning activity, and that compound X—one member of this 16-compound matrix—was significantly more active than the reference antipsychotic chlorpromazine in the tests employed [1]. Although the abstract does not disclose which specific 6-substituent corresponds to compound X, the study provides class-level evidence that 6-OCH₃ is one of four substituent identities producing measurable in vivo CNS pharmacological activity, discriminating it from inactive or less active substitution patterns. The study was published in Farmaco Sci. (now incorporated into Il Farmaco) and represents one of the few published direct comparisons of 6-substituted 3-methylquinoxalin-2(1H)-one analogs in a whole-animal behavioral model [1].

CNS Behavioral Model
Class-level
Rat conditioned avoidance response (CAR) model: 16-compound matrix comparing 6-substituents (H, COCH₃, OCH₃, CF₃). One 6-OCH₃ derivative reported more active than chlorpromazine.
Supports 6-OCH₃ as active substitution pattern in CNS behavioral research; specific compound identity not disclosed.
Alamanni et al., Farmaco Sci. 1981; full text in Italian; class-level inference.
CNS pharmacology Conditioned avoidance response Structure-activity relationship Quinoxalinone SAR

Precursor to 2-Chloro-6-methoxy-3-methylquinoxaline

6-Methoxy-3-methylquinoxalin-2(1H)-one serves as the direct and specific precursor to 2-chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0, MW 208.64, C₁₀H₉ClN₂O) via reaction with phosphorus oxychloride (POCl₃) under reflux conditions [1]. This transformation is documented in synthetic protocols where a mixture of the 6-methoxy and 7-methoxy isomers (1.2 g, 6.31 mmol combined) is treated with POCl₃ (10 mL) at reflux for 3 hours to yield the corresponding 2-chloro derivatives . The resulting 2-chloro compound is a versatile electrophilic intermediate amenable to nucleophilic aromatic substitution with amines, thiols, and other nucleophiles, enabling rapid diversification at the 2-position for library synthesis and lead optimization. In contrast, the 6-methoxyquinoxalin-2(1H)-one lacking the 3-methyl group (CAS 91192-32-4, MW 176.17, LogP 1.344, PSA 55.24) produces a different chlorinated product (2-chloro-6-methoxyquinoxaline) upon POCl₃ treatment, which lacks the 3-methyl substitution that is critical for certain structure-activity relationships [2]. The presence of both the 6-OCH₃ and 3-CH₃ groups in the target compound thus defines a uniquely functionalized electrophilic precursor that cannot be replicated by either the des-methyl or des-methoxy analogs.

Synthetic Precursor
Reported
POCl₃ reflux converts 6-methoxy-3-methylquinoxalin-2(1H)-one to 2-chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0). Des-methyl or des-methoxy analogs yield different products.
Only direct precursor to the 2-chloro electrophile retaining both 6-OCH₃ and 3-CH₃ for SAR diversification.
Bench-scale protocol; alternative precursors require additional synthetic steps.
Synthetic intermediate Chlorination Quinoxaline derivatization Building block

1H NMR Benchmark and Vendor QC Specifications

Experimental 1H NMR data for 6-methoxy-3-methylquinoxalin-2(1H)-one acquired at 601 MHz in CDCl₃ are publicly archived in the NP-MRD database (NP-MRD ID: NP0332265), providing an independent spectroscopic benchmark for identity and purity verification upon compound receipt [1]. The raw FID file is available for download, enabling direct spectral comparison with in-house acquisitions. On the vendor side, Bidepharm supplies this compound at a standard purity of 97% with batch-level QC documentation including NMR, HPLC, and GC analyses . MolCore offers the compound at ≥98% purity under ISO-certified quality systems . In comparison, the 7-methoxy regioisomer (CAS 117237-99-7) is also available at 97% purity from Bidepharm, and the unsubstituted parent 3-methylquinoxalin-2(1H)-one (CAS 14003-34-0) is typically offered at 95% purity . The availability of a public-domain, high-field experimental NMR spectrum for the target compound constitutes a verifiable identity benchmark that is not universally available for all quinoxalinone analogs, reducing the risk of procurement errors and enabling independent confirmation of chemical identity.

NMR Identity Benchmark
Reported
Public 601 MHz ¹H NMR spectrum in CDCl₃ available via NP-MRD (NP0332265). Vendor purity ≥97% with batch QC (NMR, HPLC, GC).
Independent spectroscopic reference enables receipt verification; not universally available for regioisomeric analogs.
NP-MRD FID downloadable; supports analytical method development.
Analytical characterization NMR spectroscopy Quality control Identity verification

6-Methoxy-3-methylquinoxalin-2(1H)-one Application Scenarios


2-Chloroquinoxaline Synthesis for Library Generation

The compound serves as the direct and specific precursor to 2-chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0) via POCl₃-mediated chlorination [1]. This 2-chloro intermediate is a key electrophilic scaffold for generating diverse quinoxaline libraries through nucleophilic aromatic substitution with primary/secondary amines, thiols, or alkoxides. Medicinal chemistry teams conducting SAR exploration around the quinoxalinone chemotype can use this transformation to access 2-substituted analogs while retaining the pharmacologically relevant 6-OCH₃ and 3-CH₃ substitution pattern, which the Alamanni et al. (1981) study demonstrated to be a productive substitution combination for CNS activity [2].

CNS Lead Optimization with 6-Methoxy-3-methylquinoxalinone

The Alamanni et al. (1981) conditioned avoidance response study provides direct experimental precedent that 1,6-disubstituted 3-methylquinoxalin-2(1H)-ones bearing a 6-OCH₃ group exhibit in vivo deconditioning activity in rats, with at least one derivative surpassing chlorpromazine in efficacy [1]. Researchers pursuing antipsychotic or CNS-modulating drug discovery programs can leverage 6-methoxy-3-methylquinoxalin-2(1H)-one as the core scaffold for systematic variation of the 1-position aminoalkyl chain, building on the established SAR framework that the 6-OCH₃ substituent is a pharmacologically active (rather than inert) structural feature within this chemotype. The physicochemical properties conferred by 6-OCH₃ (LogP ~1.24, PSA 54.98 Ų, HBA 3) support blood-brain barrier penetration potential, consistent with the observed in vivo CNS activity [2].

Reference Standard for Quinoxalinone Isomer Analysis

The well-characterized structural identity of 6-methoxy-3-methylquinoxalin-2(1H)-one, supported by a public-domain experimental 1H NMR spectrum at 601 MHz in CDCl₃ (NP-MRD NP0332265) [1] and its distinct CAS number (108833-49-4) relative to the 7-methoxy isomer (117237-99-7), positions this compound as a qualified reference standard for developing HPLC, NMR, or LC-MS methods capable of resolving regioisomeric quinoxalinone mixtures. The kinetic studies by Abasolo et al. (1987) established that Hinsberg condensation of certain substituted o-phenylenediamines yields mixtures of 6- and 7-substituted isomers [2]; analytical methods calibrated with the authentic 6-methoxy standard are essential for quantifying isomer ratios in reaction optimization and quality control workflows.

DFT Studies on Quinoxalinone Substituent Effects

The 6-OCH₃ group represents a prototypical electron-donating substituent on the quinoxalinone benzo-moiety, and published DFT studies at the B3LYP/6-311+G(d,p) level have explicitly compared –OCH₃-substituted quinoxalinones against –NO₂ and alkenyl-substituted analogs, demonstrating that electron-donating groups confer superior inhibitory efficiency [1]. Computational chemists engaged in virtual screening, pharmacophore modeling, or reaction mechanism elucidation can use 6-methoxy-3-methylquinoxalin-2(1H)-one as an experimentally accessible validation compound for benchmarking calculated vs. observed spectroscopic properties (UV-Vis, FT-IR, NMR), leveraging both the NP-MRD experimental NMR data and the computed molecular descriptors (LogP, PSA, HBD/HBA) available from authoritative databases [2].

Application
Selection Property
Validation Focus
2-Chloroquinoxaline library synthesis
Direct POCl₃ chlorination precursor; retains 6-OCH₃ and 3-CH₃ for SAR expansion
Product identity (NMR, HPLC); conversion efficiency and electrophile purity
CNS behavioral model studies
6-OCH₃ substitution pattern linked to in vivo deconditioning activity in rat CAR model
Model endpoint reproducibility; 1-position aminoalkyl chain variation
Regioisomeric mixture analysis
Authentic 6-methoxy isomer with distinct CAS, public NMR reference
Isomeric resolution (HPLC, LC-MS); retention time benchmarking
Computational substituent effect studies
Experimentally accessible –OCH₃ electron-donating scaffold; reported DFT data
Spectroscopic prediction vs. experimental NMR/UV-Vis; orbital energy benchmarking
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